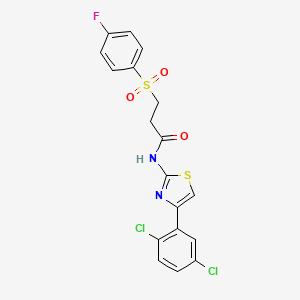

![molecular formula C25H22N4OS B2461967 N-benzyl-N-éthyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acétamide CAS No. 896707-33-8](/img/structure/B2461967.png)

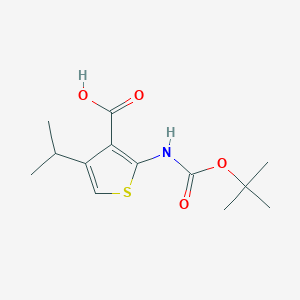

N-benzyl-N-éthyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide” is a derivative of benzimidazo[1,2-c]quinazolin-6-ones . Benzimidazo[1,2-c]quinazolin-6-ones are a class of nitrogen-rich heterocyclic compounds .

Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazolin-6-ones has been achieved through a highly regioselective C–C bond cleavage/amination of isatins by reacting with o-phenylene diamines . This method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation, wherein molecular oxygen is the sole required oxidant .Chemical Reactions Analysis

The chemical reactions involving benzimidazo[1,2-c]quinazolin-6-ones have been studied. A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles has been developed . The reaction proceeds through a sequential methyl radical addition/cyclization pathway .Mécanisme D'action

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide binds to the orthosteric site of mGluR1 and induces a conformational change that activates the receptor and triggers downstream signaling cascades. The activation of mGluR1 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER) and releases Ca2+ into the cytoplasm, which activates various Ca2+-dependent enzymes and transcription factors. DAG activates protein kinase C (PKC), which phosphorylates and regulates the activity of various proteins.

Biochemical and physiological effects:

The activation of mGluR1 by 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide has been shown to have various biochemical and physiological effects, such as the modulation of synaptic transmission, neuronal excitability, and gene expression. 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can enhance the release of glutamate and other neurotransmitters from presynaptic terminals, which can potentiate or depress synaptic transmission depending on the context. 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can also regulate the activity of ion channels and receptors, such as NMDA receptors, AMPA receptors, and GABA receptors, which can affect neuronal excitability and plasticity. 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can induce the expression of immediate-early genes, such as c-fos and Arc, which are involved in the consolidation and storage of long-term memories.

Avantages Et Limitations Des Expériences En Laboratoire

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide has several advantages as a research tool, such as its high selectivity and potency for mGluR1, its ability to penetrate the blood-brain barrier, and its stability and solubility in aqueous solutions. However, 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide also has some limitations, such as its potential off-target effects at high concentrations, its short half-life and rapid metabolism in vivo, and its potential toxicity and side effects in animal models.

Orientations Futures

There are several future directions for the research on 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide and mGluR1, such as the development of more selective and potent mGluR1 agonists and antagonists, the investigation of the role of mGluR1 in various brain regions and circuits, the exploration of the interaction between mGluR1 and other neurotransmitter systems, and the translation of the preclinical findings to clinical applications for neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide involves several steps, including the condensation of 2-aminobenzimidazole and 2-chloroquinazoline, followed by thiolation with 2-mercaptobenzothiazole and N-alkylation with benzyl bromide and ethyl acetate. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can be confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

Chimie des polymères et science des matériaux

La structure cyclique tendue contenant de l'azote de la N-benzyl-N-éthyl-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acétamide en fait un bloc de construction intéressant pour la polymérisation. Malgré les défis associés au contrôle de la polymérisation de ces monomères, les polymères résultants ont plusieurs applications essentielles :

Transfection génique non virale : Les polymères à base de ce composé peuvent trouver des applications dans la délivrance de gènes, où ils peuvent transporter efficacement du matériel génétique dans les cellules sans dépendre de vecteurs viraux .

Chimie médicinale et développement de médicaments

Bien que le composé lui-même n'ait pas été directement utilisé comme médicament, la compréhension de ses caractéristiques structurales peut inspirer la conception de nouveaux agents pharmaceutiques. Notamment :

- Portion 2-phénéthylamine : Le groupe phénéthylamine présent dans ce composé est un motif commun en chimie médicinale. Les catécholamines endogènes comme la dopamine, la norépinéphrine et l'épinéphrine contiennent cette portion et jouent des rôles critiques dans la neurotransmission, la régulation de l'humeur et les réponses au stress .

Chimie bioinorganique et interaction avec l'ADN

Le complexe de nickel(II) du composé a été étudié pour son interaction avec l'ADN de thymus de veau. Bien que la liaison soit principalement électrostatique, cette recherche met en lumière des applications potentielles dans la reconnaissance de l'ADN et la délivrance ciblée de médicaments .

Propriétés

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-benzyl-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4OS/c1-2-28(16-18-10-4-3-5-11-18)23(30)17-31-25-27-20-13-7-6-12-19(20)24-26-21-14-8-9-15-22(21)29(24)25/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKKALMDYPJGJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461885.png)

![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride](/img/structure/B2461887.png)

![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)

![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)

![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)